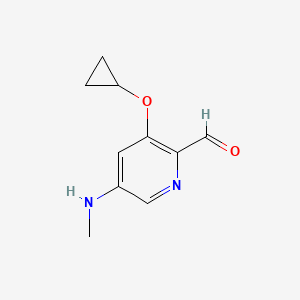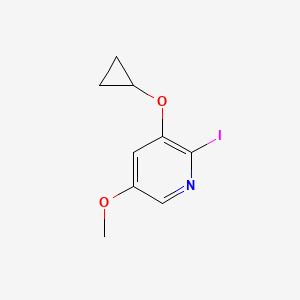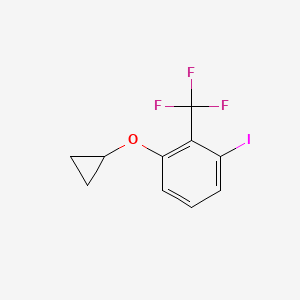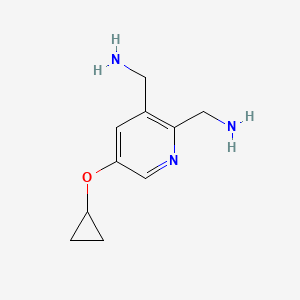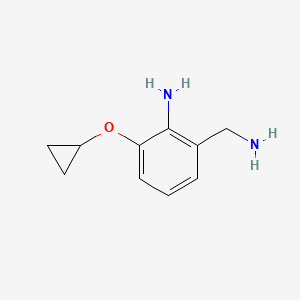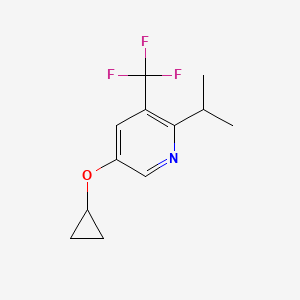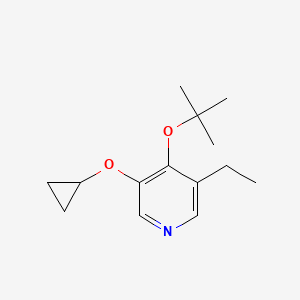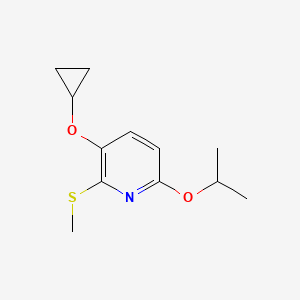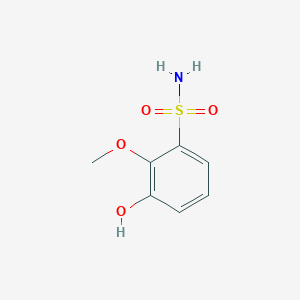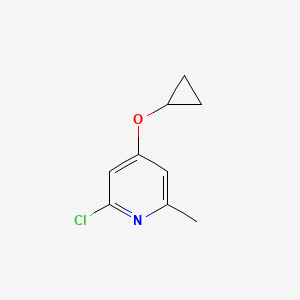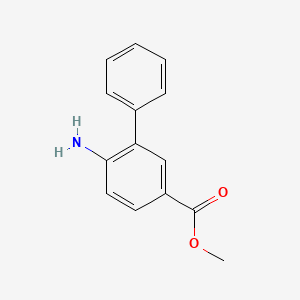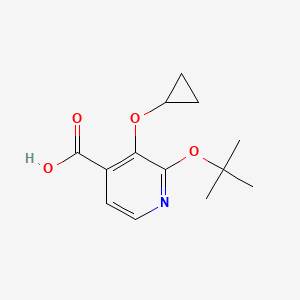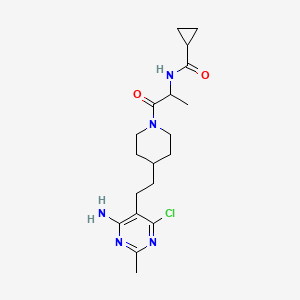
N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a cyclopropane carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the cyclopropane carboxamide group. Common reagents and conditions include:
Pyrimidine ring synthesis: Using chlorinated pyrimidine derivatives and amination reactions.
Piperidine ring introduction: Employing reductive amination or nucleophilic substitution.
Cyclopropane carboxamide formation: Utilizing cyclopropanation reactions and subsequent amidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups to alter the compound’s properties.
Substitution: Replacing functional groups with other substituents to modify activity.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Exploring its use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved might be related to signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide: can be compared with other pyrimidine derivatives, piperidine-containing compounds, and cyclopropane carboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C19H28ClN5O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[1-[4-[2-(4-amino-6-chloro-2-methylpyrimidin-5-yl)ethyl]piperidin-1-yl]-1-oxopropan-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H28ClN5O2/c1-11(22-18(26)14-4-5-14)19(27)25-9-7-13(8-10-25)3-6-15-16(20)23-12(2)24-17(15)21/h11,13-14H,3-10H2,1-2H3,(H,22,26)(H2,21,23,24) |
InChI Key |
VUAJDYJRDSLUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CCC2CCN(CC2)C(=O)C(C)NC(=O)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


